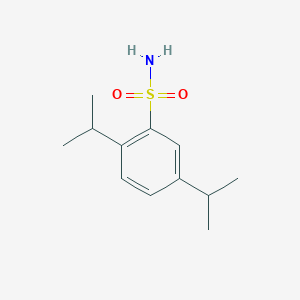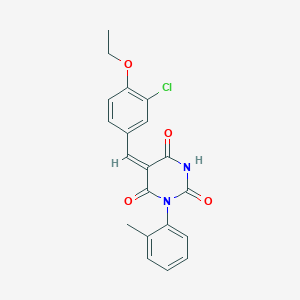![molecular formula C21H20N2O2 B5064915 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5064915.png)
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole-based compounds. It is also known as CUDC-101 and has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been found to inhibit the activity of proteins such as EGFR, HER2, and HDAC, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. It has also been found to inhibit the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has several advantages for lab experiments. It is a potent inhibitor of various signaling pathways involved in cancer growth and survival, making it a useful tool for studying these pathways. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone. One area of research is the development of more potent and selective inhibitors of the signaling pathways involved in cancer growth and survival. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid with 2-methyl-3-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then treated with a base to obtain the final compound.
Aplicaciones Científicas De Investigación
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple myeloma.
Propiedades
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-21(15(2)24)17-8-4-6-10-19(17)23(14)13-20(25)22-12-11-16-7-3-5-9-18(16)22/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUDPGCPZVCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-2-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(1-{1-[2-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B5064832.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5064838.png)
![3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5064845.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B5064853.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide](/img/structure/B5064856.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5064865.png)

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064878.png)
![methyl 4-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064881.png)

![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)

![N-cyclopentyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5064919.png)